N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule characterized by its ethanediamide backbone, which links two distinct pharmacophores:
- 4-ethylphenyl group: A hydrophobic aromatic moiety that may enhance membrane permeability or receptor binding.
- Piperidin-2-yl ethyl chain: A six-membered nitrogen-containing ring (piperidine) substituted with a 4-fluoro-3-methylbenzenesulfonyl group.
The following comparison relies on structurally analogous compounds from the literature.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-3-18-7-9-19(10-8-18)27-24(30)23(29)26-14-13-20-6-4-5-15-28(20)33(31,32)21-11-12-22(25)17(2)16-21/h7-12,16,20H,3-6,13-15H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJNPXRPSJEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an ethylphenyl group and a piperidine moiety, is classified within the sulfonamide derivatives, which are known for diverse pharmacological effects. The molecular formula is with a molecular weight of .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. These effects suggest that this compound may exhibit similar therapeutic benefits .
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically requiring precise control of reaction conditions to optimize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide. The presence of functional groups such as sulfonyl and fluorine enhances the compound's pharmacological potential .
Structural Features
| Feature | Description |
|---|---|
| Ethylphenyl Group | Contributes to hydrophobic interactions |
| Piperidine Moiety | Essential for receptor binding |
| Sulfonyl Group | Enhances chemical reactivity and biological activity |
| Fluorine Atom | Increases lipophilicity and may improve binding affinity |
Biological Activity Data
Research indicates that this compound may possess several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, indicating a possible role in antibiotic development.
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of sulfonamide derivatives. This compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound was tested for its ability to reduce edema in rat paw models. Results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues in
describes compounds with piperidine/pyrrolidine rings and amide backbones, though none include sulfonyl substituents. Key comparisons:
Key Observations :
- Piperidine vs. Pyrrolidine : The smaller pyrrolidine ring in 12g correlates with a higher melting point (163.6–165.5°C vs. 12f: 116.8–117.8°C), likely due to increased rigidity .
- Sulfonyl Group in Target Compound : The absence of sulfonyl groups in compounds limits direct comparisons. However, the target’s 4-fluoro-3-methylbenzenesulfonyl group may enhance lipophilicity and metabolic stability compared to the ethoxy linkers in 12f/12g .
Sulfonamide-Containing Analogues in
includes sulfonamide derivatives with piperidine-related scaffolds:
Key Observations :
- Sulfonamide Influence : Both 2e and 2f exhibit moderate yields (66–75%) during synthesis, suggesting sulfonylation steps may introduce steric or electronic challenges .
- Target Compound’s Sulfonyl Group: The target’s mono-sulfonyl design (vs.
Hypothetical Physical and Chemical Properties
Based on structural analogs:
- Solubility : The target’s 4-ethylphenyl group may reduce aqueous solubility compared to compounds with polar linkers (e.g., 12f/12g), while the sulfonyl group could mitigate this via dipole interactions.
- Stability : The electron-withdrawing 4-fluoro-3-methylbenzenesulfonyl group may enhance resistance to oxidative degradation compared to alkyl-substituted sulfonamides in .
Q & A
Q. Critical Parameters :
- Temperature control during sulfonylation (0–5°C to prevent side reactions).
- Use of moisture-free solvents to avoid hydrolysis of sulfonyl chloride.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from structural analogs with minor substituent variations. For example:
- Fluorine vs. methyl groups : The 4-fluoro substituent in the benzenesulfonyl group may enhance target binding compared to 3-methyl analogs due to electronegativity differences .
- Piperidine conformation : The piperidin-2-yl ethyl chain’s spatial arrangement affects receptor docking (e.g., GPCR vs. kinase targets) .
Q. Approach :
Comparative SAR Study : Synthesize analogs (Table 1) and test in parallel assays.
Structural Analysis : Use X-ray crystallography or cryo-EM to map binding modes.
Data Normalization : Control for assay conditions (e.g., cell line variability, ATP concentration in kinase assays) .
Q. Table 1: Analogs for Contradiction Analysis
| Compound | Substituent (R) | IC50 (Target A) | IC50 (Target B) |
|---|---|---|---|
| Parent Compound | 4-F, 3-CH3 | 12 nM | >10 µM |
| Analog 1 (BenchChem) | 4-Cl | 45 nM | 8 µM |
| Analog 2 (PubChem) | 3-OCH3 | >1 µM | 15 nM |
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated for C29H34FN3O4S: 552.2294) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-ethyl region .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- Physicochemical Property Prediction :
- Molecular Dynamics (MD) Simulations :
- Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.
- Identify metabolic hot spots (e.g., oxidation of the ethylphenyl group) .
- Docking Studies :
- Map interactions with hERG (to avoid cardiotoxicity) using AutoDock Vina. Prioritize analogs with lower docking scores (<-9 kcal/mol) .
Validation : Cross-check predictions with in vitro microsomal stability assays and patch-clamp electrophysiology .
Basic: What are the primary challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Intermediate Stability : The 4-fluoro-3-methylbenzenesulfonyl group is prone to hydrolysis. Use anhydrous conditions and low temperatures during sulfonylation .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for the final step .
- Yield Optimization :
- Screen coupling agents (e.g., HATU vs. EDC) for amide bond formation.
- Optimize stoichiometry (1.2:1 sulfonyl chloride:piperidine) .
Quality Control : Implement in-process LC-MS monitoring to detect side products early .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Target Identification :
- Functional Assays :
- Calcium Imaging : Measure intracellular Ca²+ flux in primary neurons (indicator: Fluo-4).
- Electrophysiology : Perform whole-cell patch clamping to assess ion channel modulation .
- In Vivo Validation :
- Test in rodent models of neuropathic pain (dose range: 10–50 mg/kg, IP). Monitor behavioral responses (e.g., von Frey test) .
Data Integration : Use pathway analysis tools (e.g., STRING, KEGG) to link targets to neurological pathways .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C in airtight, light-protected vials .
- Solvent : Dissolve in DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles.
- Stability Monitoring :
- Perform monthly HPLC checks for degradation (e.g., hydrolysis of sulfonamide group).
- Track NMR spectra for new peaks (indicative of dimerization/oxidation) .
- Excipients : Add antioxidants (e.g., BHT at 0.01%) for solutions stored >6 months .
Advanced: How to address discrepancies between computational binding predictions and experimental IC50 values?
Methodological Answer:
Discrepancies may arise from:
- Implicit Solvent Models : Switch to explicit solvent MD simulations (e.g., TIP3P water) for accurate binding free energy calculations .
- Protonation States : Use Epik (Schrödinger) to predict dominant tautomers at physiological pH.
- Conformational Sampling : Apply enhanced sampling methods (e.g., metadynamics) to explore piperidine ring flexibility .
Case Study : If predicted Ki is 10 nM but experimental IC50 is 1 µM:
Re-dock with flexible receptor residues.
Validate via SPR to measure actual binding kinetics .
Basic: Which in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Test against serine hydrolases or kinases (e.g., 10-dose IC50 using ADP-Glo™ assay) .
- Cell Viability : Use MTT assay in HEK293 or SH-SY5Y cells (48 hr exposure).
- Membrane Permeability : Perform PAMPA-BBB to estimate blood-brain barrier penetration .
- Solubility : Shake-flask method in PBS (pH 7.4) with LC-MS quantification .
Data Interpretation : Prioritize targets with IC50 < 1 µM and PAMPA permeability > 5 nm/s .
Advanced: What strategies can improve selectivity over off-target sulfonamide-binding proteins?
Methodological Answer:
- Structural Modification :
- Introduce bulky substituents (e.g., 2-naphthyl) to sterically block off-target binding .
- Replace sulfonamide with sulfonylurea (if tolerated) to alter H-bonding patterns .
- Selectivity Screening :
- Covalent Probes : Design photoaffinity analogs (e.g., diazirine tags) for irreversible target engagement .
Validation : Confirm with CRISPR-KO cell lines to eliminate false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
